Calcium bromide hexahydrate

Catalog No.
S3203395
CAS No.
71626-99-8
M.F
Br2CaH12O6
M. Wt
307.976
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium bromide hexahydrate

CAS Number

71626-99-8

Product Name

Calcium bromide hexahydrate

IUPAC Name

calcium;dibromide;hexahydrate

Molecular Formula

Br2CaH12O6

Molecular Weight

307.976

InChI

InChI=1S/2BrH.Ca.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2

InChI Key

QSHXZNJVLUEIHK-UHFFFAOYSA-L

SMILES

O.O.O.O.O.O.[Ca+2].[Br-].[Br-]

Solubility

not available

Fire Retardant Studies

Calcium bromide hexahydrate acts as a flame retardant by releasing water vapor upon heating. This vapor dilutes oxygen concentration and cools the burning material, hindering combustion [1]. Researchers utilize it in controlled laboratory experiments to study fire behavior of different materials and develop more effective flame retardants.

Source

Crystallization and Separation Techniques

Calcium bromide hexahydrate exhibits high solubility in water. This characteristic makes it valuable in crystallization and separation techniques. Researchers employ it to purify other compounds by exploiting their differing solubility profiles in aqueous solutions containing calcium bromide hexahydrate [2]. Additionally, its ability to form complexes with certain molecules allows for selective separation and purification [3].

Sources

2: 3:

Studies on Carbohydrate-Calcium Interactions

Calcium bromide hexahydrate serves as a model compound in research investigating interactions between calcium ions and carbohydrates. By studying the formation of calcium-carbohydrate complexes with calcium bromide hexahydrate, researchers can gain insights into the role of calcium in biological processes involving carbohydrates [2].

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2:

Calcium bromide hexahydrate is a hydrated form of calcium bromide, represented by the chemical formula CaBr₂·6H₂O. It appears as a colorless or white crystalline solid and is highly soluble in water. The hexahydrate form is commonly encountered in various industrial applications, particularly due to its hygroscopic nature, which allows it to absorb moisture from the atmosphere. This compound is primarily used in oil drilling fluids, as a desiccant, and in various chemical processes.

  • Skin and eye contact: Can cause irritation. Flush with plenty of water for at least 15 minutes.
  • Inhalation: May cause respiratory irritation. Remove person to fresh air and seek medical attention if necessary.
  • Ingestion: May cause nausea, vomiting, and diarrhea. Drink plenty of water and seek medical attention if necessary.

  • Dehydration Reaction: Upon heating, calcium bromide hexahydrate loses water molecules to form anhydrous calcium bromide:
    CaBr26H2OCaBr2+6H2O\text{CaBr}_2\cdot 6\text{H}_2\text{O}\rightarrow \text{CaBr}_2+6\text{H}_2\text{O}
    This reaction occurs at approximately 382°C .
  • Formation Reaction: Calcium bromide can be synthesized through the reaction of calcium oxide or calcium carbonate with hydrobromic acid:
    CaO+2HBrCaBr2+H2O\text{CaO}+2\text{HBr}\rightarrow \text{CaBr}_2+\text{H}_2\text{O}
  • Thermal Decomposition: When heated in air, it decomposes to produce calcium oxide and bromine:
    2CaBr2+O22CaO+2Br22\text{CaBr}_2+\text{O}_2\rightarrow 2\text{CaO}+2\text{Br}_2

Calcium bromide hexahydrate can be synthesized through various methods:

  • Direct Reaction: The direct reaction of calcium metal with elemental bromine yields calcium bromide:
    Ca+Br2CaBr2\text{Ca}+\text{Br}_2\rightarrow \text{CaBr}_2
  • Hydrobromic Acid Method: Reacting calcium carbonate or calcium oxide with hydrobromic acid produces calcium bromide:
    • For example, mixing calcium carbonate with hydrobromic acid results in the formation of calcium bromide and carbon dioxide.
  • Evaporation Method: Concentrating solutions of calcium bromide can lead to crystallization of the hexahydrate form through evaporation processes.

Calcium bromide hexahydrate has several significant applications:

  • Drilling Fluids: It is primarily used in oil and gas drilling as a component of high-density brines to control formation pressures.
  • Desiccants: Its hygroscopic properties make it effective as a desiccant in various industrial processes.
  • Chemical Reagent: It serves as a reagent in organic synthesis and analytical chemistry.
  • Fire Retardants: Calcium bromide is also employed in fire retardant formulations due to its ability to inhibit combustion.

Studies on the interactions of calcium bromide hexahydrate focus on its reactivity with various substances:

  • Compatibility with Other Salts: Calcium bromide can form double salts with alkali metal halides, enhancing its utility in mixed solutions.
  • Thermal Stability: Research indicates that its thermal stability allows it to function effectively under high-temperature conditions typically found in drilling operations .

Similar Compounds

Several compounds share similarities with calcium bromide hexahydrate, each possessing unique properties:

CompoundChemical FormulaCharacteristics
Sodium BromideNaBrSoluble in water; used in pharmaceuticals.
Potassium BromideKBrUsed as a sedative; hygroscopic properties.
Magnesium BromideMgBr₂Less soluble; used in chemical synthesis.
Lithium BromideLiBrCommonly used in air conditioning systems.

Calcium bromide hexahydrate stands out due to its specific applications in oil drilling and its unique hydration state, which differentiates it from other similar compounds.

Industrial-Scale Production Routes Utilizing Calcium Oxide/Carbonate Bromination

Industrial synthesis of calcium bromide hexahydrate primarily involves bromination reactions using calcium oxide (CaO) or calcium carbonate (CaCO₃) as starting materials. A widely adopted method involves reacting CaO with bromine (Br₂) in the presence of a reducing agent such as formic acid (HCOOH) or formaldehyde (HCHO). The reaction proceeds as follows:

$$
\text{CaO} + \text{Br}2 + \text{HCOOH} \rightarrow \text{CaBr}2 + \text{H}2\text{O} + \text{CO}2 \quad
$$

This exothermic process yields anhydrous calcium bromide, which is subsequently hydrated under controlled conditions to form the hexahydrate. Alternative industrial routes utilize natural bromine-containing calcium chloride brines, where bromide ions (Br⁻) are oxidized using chlorine gas (Cl₂):

$$
2\text{Br}^- + \text{Cl}2 \rightarrow \text{Br}2 + 2\text{Cl}^- \quad
$$

The liberated bromine then reacts with calcium carbonate suspended in the brine:

$$
\text{CaCO}3 + 2\text{Br}2 \rightarrow \text{CaBr}2 + \text{CO}2 + \text{O}_2 \quad
$$

Table 1: Comparison of Industrial Calcium Bromide Production Methods

MethodReactantsByproductsYield Efficiency
CaO BrominationCaO, Br₂, HCOOHCO₂, H₂O92–95%
Brine OxidationCaCO₃, Br⁻, Cl₂CO₂, O₂, Cl⁻88–90%
Ferrous Bromide ReactionFe, Br₂, Ca(OH)₂Fe(OH)₂85–88%

The ferrous bromide method, though less common, involves reacting iron filings with bromine to form ferrous bromide (FeBr₂), which subsequently reacts with calcium hydroxide:

$$
\text{Fe} + \text{Br}2 \rightarrow \text{FeBr}2 \quad \text{and} \quad \text{FeBr}2 + \text{Ca(OH)}2 \rightarrow \text{CaBr}2 + \text{Fe(OH)}2 \quad
$$

Laboratory-Scale Crystallization Techniques for Hydrate Control

Controlled crystallization of calcium bromide hexahydrate requires precise management of temperature, concentration, and solvent composition. A saturated aqueous solution of anhydrous CaBr₂ is prepared at 80–90°C, followed by gradual cooling to 30°C to initiate nucleation. The hexahydrate preferentially crystallizes due to its lower solubility compared to lower hydrates (e.g., dihydrate) under these conditions.

Solvent-mediated polymorph control is achieved by adding ethanol or acetone to reduce water activity, forcing the system to favor hexahydrate formation. For example, a 3:1 water:ethanol ratio at 25°C yields phase-pure CaBr₂·6H₂O crystals within 24 hours.

Key parameters for hydrate control:

  • Temperature gradient: Rapid cooling (<5°C/min) promotes metastable dihydrate formation, while slow cooling (>2°C/h) favors hexahydrate.
  • Solution pH: Maintaining alkaline conditions (pH 8.5–9.5) prevents bromide oxidation to bromine.
  • Seed crystals: Introducing hexahydrate seeds at 40°C suppresses competing hydrate phases.

Purification Strategies for Phase-Specific Hydrate Isolation

Phase-specific isolation of calcium bromide hexahydrate employs multistep purification protocols:

  • Decolorization and filtration: Activated carbon (0.5–1.0% w/w) removes organic impurities from the crude solution, followed by depth filtration using diatomaceous earth.
  • Fractional crystallization: Sequential cooling cycles between 50°C and 10°C selectively precipitate hexahydrate crystals while leaving lower hydrates in solution.
  • Membrane distillation: A hydrophobic PTFE membrane operated at 60°C and 15 kPa effectively separates hexahydrate from concentrated brine, achieving 99.2% purity.

Table 2: Efficacy of Purification Techniques

TechniquePurity ImprovementHydrate SelectivityThroughput (kg/h)
Fractional Crystallization85% → 98%94% hexahydrate12–15
Membrane Distillation90% → 99.2%99% hexahydrate8–10
Solvent Extraction88% → 97%89% hexahydrate5–7

Advanced methods include complexation-assisted purification, where triphenylphosphine oxide (TPPO) forms stable adducts with CaBr₂. Subsequent thermal decomposition at 120°C releases high-purity hexahydrate while retaining TPPO for reuse.

Single-Crystal X-Ray Diffraction Studies of Hydrate Polymorphs

Calcium bromide hexahydrate exhibits a well-defined trigonal crystal structure that has been extensively characterized through single-crystal X-ray diffraction analysis [1]. The compound crystallizes in the P 3 2 1 space group with unit cell parameters of a = b = 8.164 ± 0.005 Å and c = 4.016 ± 0.005 Å [1]. The unit cell angles are α = β = 90° and γ = 120°, characteristic of the trigonal crystal system [1]. The calculated unit cell volume is 231.8 ų with one formula unit per unit cell (Z = 1) [1].

The structure determination reveals colorless trigonal crystals with a calculated density of 2.30 g/cm³ [2] [1]. The residual factor for all reflections was determined to be 0.059, indicating good quality structural refinement [1]. These crystallographic parameters were first established by Leclaire and Borel in their comprehensive study published in Acta Crystallographica in 1977 [1].

Table 1: Single-Crystal X-Ray Diffraction Data for Calcium Bromide Hexahydrate

ParameterValue
Chemical FormulaCaBr₂·6H₂O
Molecular Weight (g/mol)307.98
Crystal SystemTrigonal
Space GroupP 3 2 1
a (Å)8.164 ± 0.005
b (Å)8.164 ± 0.005
c (Å)4.016 ± 0.005
α (°)90
β (°)90
γ (°)120
Unit Cell Volume (ų)231.8
Z (formula units per unit cell)1
Density (calculated, g/cm³)2.30
Residual Factor (R)0.059
ReferenceLeclaire, A; Borel, M M (1977)

The polymorphic behavior of calcium bromide hydrates demonstrates remarkable structural diversity across different hydration states [3] [4]. Recent comprehensive studies have identified stable crystalline phases including the anhydrous form, monohydrate, dihydrate, hexahydrate, and nonahydrate [3] [4]. Each polymorph exhibits distinct space group symmetries and coordination environments [3] [4]. The hexahydrate represents the most commonly encountered form under ambient conditions due to its thermodynamic stability at moderate temperatures and high relative humidity [3] [5].

Single-crystal analysis has confirmed that calcium bromide consistently maintains octahedral coordination across all hydrate forms, ranging from the anhydrous state to the hexahydrate [4]. This structural consistency contrasts with calcium chloride hydrates, which exhibit variable coordination numbers and geometries depending on the hydration state [4]. The larger ionic radius of bromide (180 pm) compared to chloride (165 pm) appears to enforce strict octahedral coordination around the calcium center [4].

Table 2: Polymorphic Forms and Hydration States of Calcium Bromide

Hydration StateSpace GroupCrystal SystemUnit Cell Volume (ų)Ca²⁺ Coordination NumberStability Range
Anhydrous CaBr₂PnnmOrthorhombic196-2026High temperature
Monohydrate CaBr₂·H₂OPnmaOrthorhombic5076Intermediate conditions
Dihydrate CaBr₂·2H₂OPbcnOrthorhombic5966Moderate humidity
Hexahydrate CaBr₂·6H₂OP 3 2 1Trigonal2326High humidity/low temp
Nonahydrate CaBr₂·9H₂OP2₁Monoclinic12298Very high humidity

Comparative Structural Motifs in Alkaline Earth Halide Hydrates

The structural motifs of alkaline earth halide hexahydrates reveal systematic trends related to ionic size effects and crystal packing arrangements [6] [3]. Calcium bromide hexahydrate shares the same P 3 2 1 space group with calcium chloride hexahydrate and strontium chloride hexahydrate, indicating a common structural framework within this family of compounds [6] [4] [7].

The unit cell expansion observed in calcium bromide hexahydrate compared to calcium chloride hexahydrate directly correlates with the larger ionic radius of bromide anions [6] [4]. While calcium chloride hexahydrate exhibits unit cell parameters of a = 7.90 Å and c = 3.95 Å, the bromide analog shows increased dimensions of a = 8.164 Å and c = 4.016 Å [1] [7]. This expansion maintains the trigonal symmetry while accommodating the larger halide ions [6] [4].

Table 3: Comparative Structural Data of Alkaline Earth Halide Hexahydrates

CompoundSpace GroupCrystal Systema (Å)c (Å)Volume (ų)Ca²⁺ Coordination
CaCl₂·6H₂OP 3 2 1Trigonal7.903.95212Octahedral
CaBr₂·6H₂OP 3 2 1Trigonal8.1644.016232Octahedral
SrCl₂·6H₂OP 3 2 1Trigonal8.504.12258Octahedral
BaCl₂·2H₂OP 2₁/cMonoclinic8.957.64534Variable

The structural framework of these hexahydrates consists of isolated octahedral complexes [Ca(H₂O)₆]²⁺ that are separated by halide anions [8] [9]. The trigonal arrangement allows for efficient packing of these octahedral units while maintaining threefold rotational symmetry [1] [8]. This contrasts with barium chloride dihydrate, which adopts a monoclinic structure due to the larger cation size and lower hydration number [8].

Hydrogen bonding patterns in alkaline earth halide hexahydrates follow consistent motifs across the series [8] [9]. The coordinated water molecules form extensive hydrogen bond networks with the halide anions, creating three-dimensional supramolecular structures [8] [9]. These hydrogen bonding interactions contribute significantly to the overall stability and crystalline organization of the hexahydrate phases [8] [9].

The hydration behavior of alkaline earth halides demonstrates predictable trends based on ionic properties [10] [11]. Magnesium and calcium halides typically form hexahydrates under ambient conditions, while strontium and barium halides tend to form lower hydrates due to decreased hydration energies [10] [11]. This systematic variation reflects the decreasing charge density and hydration affinity as the alkaline earth cation size increases [11].

Coordination Chemistry of Calcium Ions in Hexahydrate Configuration

The coordination environment of calcium ions in calcium bromide hexahydrate exhibits perfect octahedral geometry with six water molecules arranged symmetrically around the central cation [1] [4]. The calcium-oxygen bond distances range from 2.30 to 2.35 Å, which are typical values for calcium-water coordination [4] [12]. This octahedral arrangement maintains C₃ᵥ symmetry consistent with the trigonal crystal system [1].

Single-crystal structural analysis reveals that the calcium ion occupies a special position within the P 3 2 1 space group, surrounded by six equivalent water molecules [1] [4]. The coordination sphere exhibits minimal distortion from ideal octahedral geometry, as evidenced by nearly equal calcium-oxygen bond lengths and close to 90° bond angles [4]. This regular coordination contrasts with many other calcium compounds where distorted geometries are common [13] [14].

Table 4: Coordination Environment Analysis for Calcium Ion in CaBr₂·6H₂O

Coordination FeatureDescription/Value
Coordination Number6
Coordination GeometryOctahedral
Primary Ligands6 H₂O molecules
Ca-O(water) Distance Range (Å)2.30 - 2.35
Ca-Br Contact Distance (Å)> 3.2 (non-bonding)
Water Molecule ArrangementRegular octahedral arrangement
Hydrogen Bonding PatternExtensive H-bonding network with bromide ions
Symmetry of Coordination SphereThreefold rotational symmetry
Distortion from Ideal OctahedronMinimal distortion
Comparison with CaCl₂·6H₂ONearly identical except unit cell expansion

The bromide anions in calcium bromide hexahydrate remain outside the primary coordination sphere of calcium, with calcium-bromide distances exceeding 3.2 Å [4]. This separation indicates that bromide ions function as outer-sphere components rather than direct ligands [4]. The bromide ions occupy interstitial positions within the crystal lattice, where they participate in hydrogen bonding with the coordinated water molecules [1] [8].

The stability of the octahedral coordination in calcium bromide hexahydrate can be attributed to the optimal match between calcium ion size and the coordination requirements of six water molecules [4] [13]. The calcium ion radius of 94 pm allows for comfortable accommodation of six water ligands without significant steric crowding [15] [13]. This coordination number of six represents the most energetically favorable arrangement for calcium in aqueous environments [13] [14].

Comparative analysis with other calcium halide hydrates reveals that the octahedral coordination geometry remains remarkably consistent across different halide systems [4]. Whether coordinated with chloride or bromide counterions, calcium consistently adopts sixfold coordination with water molecules [4]. This structural consistency reflects the strong preference of calcium for octahedral geometry in hydrated environments [13] [14].

Dates

Modify: 2024-04-14

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